molecular formula C18H25N3O2 B5309577 2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane

2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane

カタログ番号 B5309577
分子量: 315.4 g/mol
InChIキー: MPGHMKYFKKNTDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research. It is a spirocyclic compound that has shown potential in various fields, including medicinal chemistry, pharmacology, and neuroscience.

作用機序

The exact mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA, an inhibitory neurotransmitter in the central nervous system. It may also act on the glutamatergic system by inhibiting the activity of glutamate, an excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane are still being studied. However, it has been shown to have anticonvulsant, analgesic, anxiolytic, and neuroprotective effects in animal models.

実験室実験の利点と制限

The compound 2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has several advantages and limitations for lab experiments. One advantage is its potential as a novel therapeutic agent for the treatment of various neurological disorders. Another advantage is its spirocyclic structure, which may lead to improved pharmacokinetic properties. One limitation is the lack of understanding of its exact mechanism of action. Another limitation is the need for further studies to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for the study of 2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One direction is the further investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Another direction is the optimization of its pharmacokinetic properties through structural modifications. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, the compound's potential as a tool for studying the GABAergic and glutamatergic systems should be explored.

合成法

The synthesis of 2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane involves a multi-step process. The first step involves the reaction of 2-aminophenol and ethyl 2-bromoacetate to form 2-(2-carbomethoxyphenyl)benzoxazole. The second step involves the reaction of the previously obtained compound with hydrazine hydrate to form 2-(1,3-benzoxazol-2-yl)hydrazinecarboxamide. The third step involves the reaction of the previously obtained compound with 2-chloro-N-(2-methoxyethyl)acetamide to form 2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane.

科学的研究の応用

The compound 2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has shown potential in various scientific research applications. It has been studied for its potential as an anticonvulsant, analgesic, and anxiolytic agent. It has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

IUPAC Name

2-[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-22-12-11-20-9-4-7-18(13-20)8-10-21(14-18)17-19-15-5-2-3-6-16(15)23-17/h2-3,5-6H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGHMKYFKKNTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。